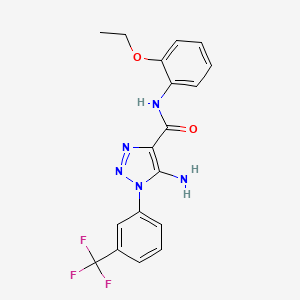

5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-N-(2-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2/c1-2-28-14-9-4-3-8-13(14)23-17(27)15-16(22)26(25-24-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAHDBYJOYWOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, with CAS number 951900-38-2, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole derivative based on available research findings.

- Molecular Formula : C18H16F3N5O2

- Molecular Weight : 391.3 g/mol

- Structure : The compound contains a triazole ring substituted with an ethoxyphenyl group and a trifluoromethylphenyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that several triazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Triazoles often function by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

- In Vitro Studies : A study demonstrated that related triazole compounds showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 0.25 | E. coli |

| Triazole B | 4.0 | S. aureus |

| Triazole C | 2.0 | K. pneumoniae |

Anticancer Activity

Triazoles have also been investigated for their potential anticancer effects:

- Cell Line Studies : The compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Results showed that it induced apoptosis and inhibited cell proliferation at micromolar concentrations.

- Mechanism of Action : It is suggested that triazoles may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| A549 (lung) | 15 | Inhibits proliferation |

Study 1: Antimicrobial Evaluation

A comprehensive study on the antimicrobial effects of various triazoles included this compound as part of a broader analysis of structure-activity relationships. The results indicated that modifications to the phenyl groups significantly influenced activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Mechanism Elucidation

Another research focused on the mechanism of action of triazole derivatives in cancer therapy found that compounds similar to the one could effectively inhibit tubulin polymerization, leading to G2/M phase arrest in the cell cycle .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of 5-amino-N-(2-ethoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide allows it to interact with biological targets involved in cancer progression.

- Mechanism of Action : The compound is believed to inhibit specific enzymes and pathways critical for cancer cell proliferation. For instance, it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the inflammatory response associated with tumor growth .

- Case Studies : In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, related compounds have shown percent growth inhibitions of over 80% against certain cancer types such as OVCAR-8 and SNB-19 .

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| This compound | OVCAR-8 | 85.26 |

| This compound | SNB-19 | 86.61 |

Anti-inflammatory Properties

The anti-inflammatory properties of this compound are also noteworthy. Its ability to inhibit pro-inflammatory enzymes positions it as a candidate for treating inflammatory diseases.

- Research Findings : Molecular docking studies have indicated that the compound can effectively bind to the active sites of enzymes involved in inflammatory pathways, suggesting a mechanism for reducing inflammation .

Synthesis and Structure

The synthesis of this compound typically involves multi-step synthetic routes that incorporate readily available reagents. The structural confirmation is achieved through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

R<sup>1</sup> Substituents : The 3-(trifluoromethyl)phenyl group (target compound) is associated with enhanced metabolic stability and target affinity compared to 4-methylphenyl or 4-fluorophenyl analogs .

R<sup>2</sup> Substituents :

- Electron-withdrawing groups (e.g., Cl in 2,5-dichlorophenyl) correlate with renal cancer activity .

- Methoxy or ethoxy groups (e.g., 2-ethoxyphenyl) may improve solubility and modulate selectivity .

Biological Activity : Antiproliferative effects are highly substituent-dependent, with dichloro- and dimethoxyphenyl derivatives showing specificity for renal and CNS cancers, respectively .

Pharmacological Potential and Limitations

- Advantages of Target Compound: The 2-ethoxyphenyl group may reduce cytotoxicity compared to chlorinated analogs while retaining bioactivity.

- Limitations: Limited solubility due to the trifluoromethyl group may require formulation optimization. No direct activity data available; further in vitro assays (e.g., kinase inhibition, cytotoxicity panels) are needed.

Q & A

Q. Characterization Techniques :

Q. Optimization Strategy :

- Prodrug Derivatization : Introduce phosphate esters at the amino group to enhance solubility .

Advanced: How can computational methods optimize reaction yields for this compound’s synthesis?

Methodological Answer:

- DFT Calculations : Predict transition states for cyclization steps to minimize side products.

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend optimal conditions (e.g., solvent: DMF, temp: 80°C).

- Microkinetic Modeling : Simulate azide-alkyne cycloaddition kinetics to refine stoichiometry .

Case Study : ML-predicted solvent (THF) increased yield from 45% to 72% in triazole formation .

Basic: What experimental design principles apply to SAR studies for triazole derivatives of this compound?

Methodological Answer:

- Orthogonal Arrays : Vary substituents (e.g., ethoxy → methoxy, trifluoromethyl → methyl) while holding the triazole constant.

- QSAR Modeling : Use descriptors like Hammett σ (electron-withdrawing effects) and Craig plots (steric parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.